tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate
Description
Chemical Structure and Key Features tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is a heterocyclic carbamate derivative featuring a piperidine ring substituted with a 2-chlorothiazol-5-ylmethyl group and a methylcarbamate moiety. The tert-butyl group acts as a protective group for the carbamate, enhancing stability during synthetic processes . This compound is structurally notable for its thiazole ring (a sulfur- and nitrogen-containing heterocycle) and the chlorine substituent at the 2-position, which influences electronic properties and reactivity.
For example, tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate () is prepared via THF-mediated coupling with NaHCO₃ as a base, followed by purification via column chromatography . Such methods are likely applicable to the target compound.
Potential Applications Similar tert-butyl carbamates are intermediates in pharmaceuticals and agrochemicals. For instance, highlights tert-butyl (2,4-dichlorothiazol-5-yl)(prop-2-yn-1-yl)carbamate as a pesticidal intermediate .
Properties
IUPAC Name |
tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-6-5-7-19(9-11)10-12-8-17-13(16)22-12/h8,11H,5-7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJNGXOJMVRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113568 | |
| Record name | Carbamic acid, N-[1-[(2-chloro-5-thiazolyl)methyl]-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-89-3 | |
| Record name | Carbamic acid, N-[1-[(2-chloro-5-thiazolyl)methyl]-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(2-chloro-5-thiazolyl)methyl]-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties and functions.
Mechanism of Action
The mechanism of action of tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the binding affinity and specificity of the compound. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Heterocyclic Core Variations :
- The target compound’s 2-chlorothiazole ring (electron-deficient due to chlorine) contrasts with pyrimidine analogues (e.g., and ), which offer multiple nitrogen sites for hydrogen bonding. Thiazole derivatives generally exhibit higher lipophilicity, influencing membrane permeability in bioactive molecules .
- In , a pyrazolo[3,4-d]pyrimidine scaffold with fluorophenyl groups demonstrates enhanced pharmacological activity, suggesting that the target compound’s piperidine-thiazole system could be tailored for similar purposes .
Substituent Effects :
- The tert-butyl carbamate group is a common protective strategy; however, its removal (e.g., via acidolysis) yields reactive amines for further functionalization. For example, describes deprotection to form intermediates for pyrrolo[2,3-d]pyrimidine synthesis .
- Chlorine at the thiazole’s 2-position (target compound) vs. fluoro in pyrimidine derivatives () alters electronic effects: chlorine’s stronger electron-withdrawing nature may reduce nucleophilic attack susceptibility compared to fluorine .
Synthetic Complexity :
- The target compound’s synthesis likely involves fewer steps than analogues like tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (), which requires multi-step functionalization, Pd-catalyzed couplings, and protective group manipulations .
Reactivity and Stability
- In contrast, pyrimidine derivatives () with hydroxy groups may exhibit higher polarity and lower thermal tolerance .
- Hydrolytic Sensitivity : The carbamate group is susceptible to hydrolysis under acidic or basic conditions. For instance, utilizes aqueous workup steps, indicating stability under mild pH conditions .
Biological Activity
tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a thiazole ring, and a carbamate group. This unique structure suggests potential biological activities, making it an interesting subject for pharmaceutical and biochemical research.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-N-methylcarbamate
- Molecular Formula : C15H24ClN3O2S
- CAS Number : 1261231-89-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can engage with enzymes or receptors, potentially modulating their activity. The piperidine ring enhances binding affinity, while the carbamate group may undergo hydrolysis to release active metabolites .
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
1. Antimicrobial Activity
Research indicates that compounds similar to this carbamate exhibit antimicrobial properties. For instance, derivatives with thiazole moieties have been shown to inhibit bacterial growth, suggesting that this compound may also possess similar activities .
2. Anti-inflammatory Effects
In studies involving structurally related compounds, anti-inflammatory activities were observed. For example, related carbamates demonstrated significant inhibition of inflammation in animal models, indicating that this compound could be explored for similar therapeutic effects .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated. Its structural components suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In silico docking studies have provided insights into its binding modes with COX enzymes .
Case Studies
Several case studies have explored the biological implications of similar compounds:
Comparative Analysis
When compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups. This diversity allows for specific interactions with biological targets:
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-butyl N-[1-[ (2-chloro-thiazol-5-yl)methyl]piperidin-4-yl]-N-methylcarbamate | Contains piperidine and thiazole rings | Potential enzyme inhibition |
| tert-butyl phenylcarbamate | Lacks thiazole moiety | Limited anti-inflammatory activity |
Q & A
Q. What synthetic strategies are recommended for preparing tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate with high purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the 2-chlorothiazol-5-ylmethyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-alkylation .
- Step 2 : Carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. Anhydrous conditions and catalysts like 4-dimethylaminopyridine (DMAP) are critical for high yields .
- Step 3 : Purification via column chromatography or preparative HPLC. Solvent systems (e.g., hexane/ethyl acetate gradients) and monitoring with TLC (Rf ~0.3–0.5) are recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm, multiplet). Thiazole ring protons resonate at δ ~7.0–7.5 ppm .
- HRMS : Molecular ion [M+H]+ should match the theoretical mass (C13H21ClN3O2S: 326.09 g/mol).
- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) .
Q. What storage conditions are optimal for maintaining compound stability?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent hydrolysis of the Boc group .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., Boc cleavage or thiazole ring oxidation) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiazole ring in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electrophilic substitution at the thiazole C-5 position. Compare HOMO/LUMO energies with experimental reactivity data (e.g., halogenation or cross-coupling reactions) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
Q. What analytical techniques resolve contradictions in reported degradation profiles of similar carbamates?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., free piperidine or thiazole derivatives) using fragmentation patterns and retention time matching .
- X-ray Crystallography : Resolve structural ambiguities (e.g., Boc group orientation) that may affect stability .
Q. How does the methyl group on the carbamate influence biological activity in target binding assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
